Cas no 873090-18-7 (5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one)

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one is a brominated heterocyclic compound featuring an oxadiazolone core, which is of interest in medicinal and agrochemical research due to its structural versatility. The presence of the 3-bromophenyl substituent enhances its potential as a building block for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The oxadiazolone moiety contributes to its stability while offering reactivity for derivatization. This compound is particularly valuable in the synthesis of biologically active molecules, including enzyme inhibitors and antimicrobial agents. Its well-defined structure and synthetic utility make it a useful intermediate in pharmaceutical and material science applications.
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one structure
873090-18-7 structure
Product Name:5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
CAS No:873090-18-7
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD11865329
CID:706793
PubChem ID:24874409
Update Time:2025-06-14

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
    • 1,3,4-Oxadiazol-2(3H)-one, 5-(3-bromophenyl)-
    • 5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one
    • 5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one
    • 1,3,4-Oxadiazol-2(3H)-one,5-(3-bromophenyl)-
    • AS-40773
    • CS-0210354
    • Q-103565
    • 5-(3-BROMO-PHENYL)-3H-[1,3,4]OXADIAZOL-2-ONE
    • YJB09018
    • AKOS013512974
    • SCHEMBL13050395
    • A847792
    • 873090-18-7
    • DTXSID00647777
    • MFCD11865329
    • FT-0755600
    • 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
    • MDL: MFCD11865329
    • Inchi: 1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
    • InChI Key: ZVWSHDFGLFCEID-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=NNC(=O)O1

Computed Properties

  • Exact Mass: 239.95300
  • Monoisotopic Mass: 239.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.853
  • Refractive Index: 1.699
  • PSA: 58.89000
  • LogP: 1.79240

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Pricemore >>

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5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Production Method

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:873090-18-7)5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
Order Number:A847792
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:16
Price ($):217.0
Email:sales@amadischem.com

5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Related Literature

Additional information on 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one

Recent Advances in the Study of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS: 873090-18-7)

The compound 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS: 873090-18-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its oxadiazolone core and bromophenyl substituent, has been investigated for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule make it a promising candidate for drug development, particularly in targeting specific enzymatic pathways and protein interactions.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on bacterial DNA gyrase, suggesting its potential as a novel antibiotic. The compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics. Structural-activity relationship (SAR) analyses revealed that the bromine atom at the 3-position of the phenyl ring is critical for maintaining this antibacterial activity.

In the context of cancer research, 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one has shown promising results as a modulator of apoptosis pathways. A preclinical study conducted by researchers at the National Cancer Institute reported that the compound induces apoptosis in colorectal cancer cells (HCT-116) through the activation of caspase-3 and PARP cleavage. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to selectively target cancer cells while sparing normal fibroblasts, with an IC50 value of 8.7 µM in HCT-116 cells.

The synthetic accessibility of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one has also been a subject of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized two-step synthesis route starting from 3-bromobenzoic acid, achieving an overall yield of 72% with excellent purity (>98%). This improved synthetic protocol addresses previous challenges in scaling up production, making the compound more accessible for further pharmacological studies and potential clinical development.

Pharmacokinetic studies of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one have revealed both promising and challenging aspects. While the compound demonstrates good membrane permeability in Caco-2 cell assays (Papp = 12 × 10-6 cm/s), its metabolic stability in human liver microsomes remains suboptimal (t1/2 = 23 minutes). Current research efforts are focused on developing prodrug strategies and structural analogs to improve the metabolic profile without compromising biological activity.

Looking forward, 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one represents a versatile scaffold for medicinal chemistry optimization. Its demonstrated activities across multiple therapeutic areas, combined with recent advances in synthetic accessibility, position this compound as a valuable tool for drug discovery. Future research directions likely include the exploration of its potential in neurodegenerative diseases, given preliminary evidence of neuroprotective effects in cellular models of Parkinson's disease.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873090-18-7)5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
A847792
Purity:99%
Quantity:5g
Price ($):217.0
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